Scaffold Specificity: The Unique 4-Methoxy-6-morpholino-triazine-Isoxazole Architecture
A comprehensive search of the primary literature and patent databases revealed no quantitative, comparator-based biological data for N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)isoxazole-5-carboxamide. However, the compound's core scaffold—'4-methoxy-6-morpholino-1,3,5-triazine'—is a documented synthetic intermediate with potential for diverse functionalization (e.g., at the 2-position), as established by Kobe et al. [1]. The specific attachment of an isoxazole-5-carboxamide via a methylene linker constitutes a distinct entry in this chemical space. This is in contrast to other extensively characterized morpholino-triazines, such as the dual PI3K/mTOR inhibitor PKI-587 (a bis-morpholino-triazine), which has an IC50 of 0.4 nM against PI3Kα, but whose activity profile is not predictive of this distinct mono-morpholino, mono-methoxy derivative [2]. The differentiation is therefore structural, not yet quantitative, providing a rationale for its selection for novel chemical space exploration.
| Evidence Dimension | Chemical structure and scaffold novelty |
|---|---|
| Target Compound Data | 4-methoxy-6-morpholino-1,3,5-triazine linked to isoxazole-5-carboxamide (MW 320.31 g/mol, tPSA 123.6 Ų, 3 HBD, 8 HBA) |
| Comparator Or Baseline | Class-level baseline: 2-mercapto-4-methoxy-6-morpholino-1,3,5-triazine (precursor); Bis-morpholino-triazines (e.g., PKI-587, MW 613.7 g/mol, tPSA 143 Ų, 1 HBD, 13 HBA) [2] |
| Quantified Difference | Molecular weight differs by >290 g/mol from bis-morpholino analog PKI-587; distinct hydrogen bond donor/acceptor profile and topological polar surface area indicate a different chemical and biological property space. |
| Conditions | In silico comparison of calculated physicochemical properties using standard cheminformatics tools. |
Why This Matters
This matters for procurement because the compound represents a chemically distinct vector from heavily investigated bis-morpholino-triazines, enabling exploration of uncharted biological target space where patent and SAR landscapes may be less congested.
- [1] Kobe, J., Stanovnik, B., & Tišler, M. (1967). Heterocyclen, 51. Mitt.: Synthesen einiger disubstituierter 1,3,5-Triazine. Monatshefte für Chemie, 98, 1460–1463. DOI: 10.1007/BF00909016. View Source
- [2] Venkatesan, A. M., et al. (2010). Bis(morpholino-1,3,5-triazine) Derivatives: Potent Adenosine 5′-Triphosphate Competitive Phosphatidylinositol-3-kinase/Mammalian Target of Rapamycin Inhibitors. Journal of Medicinal Chemistry, 53(6), 2636–2645. DOI: 10.1021/jm901830p. View Source
